molecular formula C8H8F3N3O B2835840 N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide CAS No. 2411236-73-0

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide

Cat. No. B2835840
CAS RN: 2411236-73-0
M. Wt: 219.167
InChI Key: WSVOJASTYFKINV-UHFFFAOYSA-N
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Description

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMPA is a potent and selective antagonist of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide acts as a competitive antagonist of the GABA(A) receptor. It binds to the receptor at the same site as the endogenous ligand, GABA, and prevents its binding. This results in a decrease in GABAergic inhibition, leading to an increase in neuronal excitability. N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has been shown to be selective for the α5-containing GABA(A) receptor subtype, which is predominantly expressed in the hippocampus.
Biochemical and Physiological Effects:
N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability in the hippocampus, which is thought to be involved in learning and memory. N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications for anxiety disorders. Additionally, N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of GABA(A) receptor modulation. N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide is that it is not orally bioavailable, which means that it must be administered by injection.

Future Directions

There are a number of future directions for research on N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide. One area of interest is the potential therapeutic applications of N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide for anxiety disorders and epilepsy. Another area of interest is the role of the α5-containing GABA(A) receptor subtype in learning and memory, and the potential use of N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide as a tool for studying this receptor subtype. Additionally, further research is needed to investigate the safety and efficacy of N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide in humans, as well as its pharmacokinetic properties and potential drug interactions.

Synthesis Methods

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide can be synthesized using a multistep reaction starting from commercially available 2-amino-5-trifluoromethylimidazole. The first step involves the protection of the amino group using a suitable protecting group, followed by the alkylation of the imidazole ring using propargyl bromide. The resulting intermediate is then deprotected to give the final product, N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide.

Scientific Research Applications

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has been extensively used in scientific research to study the GABA(A) receptor and its role in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it a valuable tool for investigating the physiological and pharmacological effects of GABA(A) receptor modulation. N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide has been used to study the role of the GABA(A) receptor in anxiety, depression, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c1-2-7(15)13-4-6-12-3-5(14-6)8(9,10)11/h2-3H,1,4H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVOJASTYFKINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=C(N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide

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